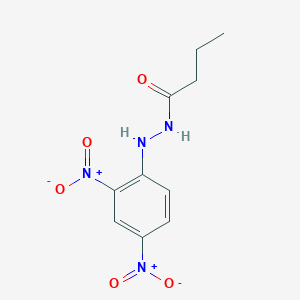

N'-(2,4-dinitrophenyl)butanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

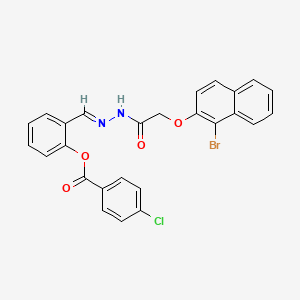

N’-(2,4-ジニトロフェニル)ブタンヒドラジドは、分子式C₁₀H₁₂N₄O₅を持つ有機化合物です。ブタンヒドラジド部分にジニトロフェニル基が結合しているのが特徴です。

準備方法

合成経路と反応条件

N’-(2,4-ジニトロフェニル)ブタンヒドラジドの合成は、通常、2,4-ジニトロフェニルヒドラジンとブタノイルクロリドの反応により行われます。この反応は、ジクロロメタンやクロロホルムなどの有機溶媒中で、加水分解を防ぐために無水条件下で行われます。反応混合物は、通常、室温またはわずかに高温で撹拌され、反応が完了するまで続けられます。生成物は、その後、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

工業的な環境では、N’-(2,4-ジニトロフェニル)ブタンヒドラジドの生産は、より大きな反応容器や連続フロー反応器を使用してスケールアップすることができます。試薬添加と温度制御の自動化システムを使用することで、製品の品質が常に一定に保たれます。最終生成物は、通常、高速液体クロマトグラフィー(HPLC)などの高度な精製技術によって、高純度で得られます。

化学反応の分析

反応の種類

N’-(2,4-ジニトロフェニル)ブタンヒドラジドは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、対応するニトロ誘導体の生成につながります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を行うことができ、アミン誘導体の生成につながります。

置換: ジニトロフェニル基は、アミンやチオールなどの求核剤がニトロ基のいずれかを置換する求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 有機溶媒中のアンモニアまたは第一級アミン。

生成される主な生成物

酸化: ニトロ誘導体。

還元: アミン誘導体。

置換: 置換フェニルヒドラジド。

科学研究への応用

N’-(2,4-ジニトロフェニル)ブタンヒドラジドは、科学研究においていくつかの用途があります。

化学: これは、様々な有機化合物の合成、特にヒドラゾンやヒドラジドの形成における試薬として使用されます。

生物学: この化合物は、生物学的サンプル中のカルボニル化合物を検出および定量するために、生化学的アッセイで使用されます。

工業: この化合物は、染料、顔料、その他の特殊化学品の生産に使用されます。

科学的研究の応用

N’-(2,4-dinitrophenyl)butanehydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of hydrazones and hydrazides.

Biology: The compound is used in biochemical assays to detect and quantify carbonyl compounds in biological samples.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

N’-(2,4-ジニトロフェニル)ブタンヒドラジドがその効果を発揮する機序は、ジニトロフェニル基が標的分子中の求核部位と相互作用することに関係しています。この相互作用は、安定な付加体の形成につながることがあり、これは酵素活性を阻害したり、受容体の機能を変えたりする可能性があります。ブタンヒドラジド部分も、水素結合やその他の非共有結合相互作用に関与し、化合物の活性をさらに調節する可能性があります。

類似化合物の比較

N’-(2,4-ジニトロフェニル)ブタンヒドラジドは、以下のような他のジニトロフェニル誘導体と比較することができます。

N’-(2,4-ジニトロフェニル)アセトヒドラジド: 構造は似ていますが、ブタノイル基ではなくアセチル基が結合しています。反応性と用途が異なります。

N’-(2,4-ジニトロフェニル)ベンゾヒドラジド: ベンゾイル基を含むため、化学的性質と用途が異なります。

N’-(2,4-ジニトロフェニル)プロパンヒドラジド: ブタンヒドラジドに似ていますが、炭素鎖が短いことから、溶解性と反応性に影響を与えます。

類似化合物との比較

N’-(2,4-dinitrophenyl)butanehydrazide can be compared with other dinitrophenyl derivatives such as:

N’-(2,4-dinitrophenyl)acetohydrazide: Similar structure but with an acetyl group instead of a butanoyl group. It has different reactivity and applications.

N’-(2,4-dinitrophenyl)benzohydrazide: Contains a benzoyl group, leading to different chemical properties and uses.

N’-(2,4-dinitrophenyl)propanehydrazide: Similar to butanehydrazide but with a shorter carbon chain, affecting its solubility and reactivity.

特性

CAS番号 |

6561-60-0 |

|---|---|

分子式 |

C10H12N4O5 |

分子量 |

268.23 g/mol |

IUPAC名 |

N'-(2,4-dinitrophenyl)butanehydrazide |

InChI |

InChI=1S/C10H12N4O5/c1-2-3-10(15)12-11-8-5-4-7(13(16)17)6-9(8)14(18)19/h4-6,11H,2-3H2,1H3,(H,12,15) |

InChIキー |

GSBZMZQCPPJDRM-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)

![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)

![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)

![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)

![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)